![molecular formula C23H27N3O5 B6531045 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide CAS No. 946203-75-4](/img/structure/B6531045.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzodioxol group, a cyclohexyl group, and a cyclopenta[d]pyrimidin group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The cyclohexyl group is a cycloalkane and is commonly used in organic synthesis. The cyclopenta[d]pyrimidin group is a type of heterocyclic compound that is often found in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxol group would contribute to the aromaticity of the compound, while the cyclohexyl and cyclopenta[d]pyrimidin groups would add steric bulk .Chemical Reactions Analysis
The compound and its derivatives could undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the benzodioxol group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Mitochondrial Inhibition in Glucose-Starved Tumor Cells
Glucose levels within solid tumors are typically lower than those in normal surrounding tissues. Consequently, tumor cells must adapt their metabolism to survive under these low-glucose conditions. Compound 6 has been found to selectively kill tumor cells experiencing glucose starvation. Specifically, it inhibits mitochondrial membrane potential, suggesting that tumor cells heavily rely on mitochondria for survival during glucose deprivation .
Antitumor Activity
Compound 6 demonstrates efficacy in tumor cells under glucose starvation. By targeting pathways associated with glucose-starved cells, it presents a potential therapeutic strategy for treating tumors that experience glucose deficiency. Its ability to disrupt mitochondrial function makes it a promising candidate for antitumor therapy .
mTOR Pathway Modulation
The mTOR (mammalian target of rapamycin) pathway plays a crucial role in cell growth and survival. Compound 6 has been shown to impact this pathway, further contributing to its antineoplastic effects. By inhibiting mTOR, it interferes with tumor cell proliferation and survival .
Selective Toxicity
Compound 6 exhibits selective toxicity toward glucose-starved tumor cells, making it an attractive candidate for targeted cancer therapy. Its specificity allows for more precise treatment, minimizing damage to healthy cells .
Potential Combination Therapy
Researchers are exploring the use of compound 6 in combination with other anticancer agents. Its unique mechanism of action could enhance the effectiveness of existing treatments or synergize with other compounds .
Chemical Structure Optimization
Continued research aims to optimize the chemical structure of compound 6 to improve its pharmacological properties, bioavailability, and safety profile. Modifications may enhance its antitumor activity and reduce potential side effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-21(24-12-15-9-10-19-20(11-15)31-14-30-19)13-25-18-8-4-7-17(18)22(28)26(23(25)29)16-5-2-1-3-6-16/h9-11,16H,1-8,12-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPHQXCACQDWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.